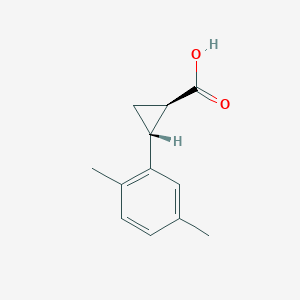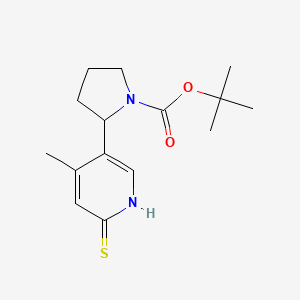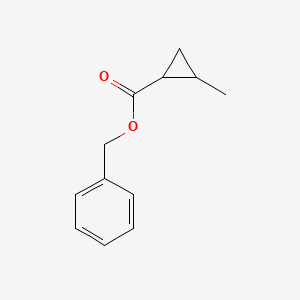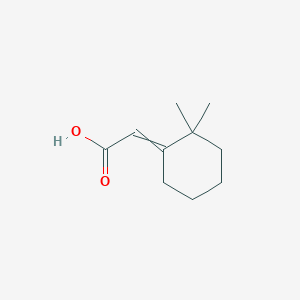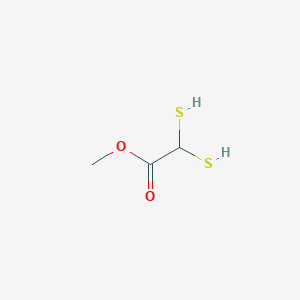
Methyl 2,2-bis(sulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl dithioacetate is an organosulfur compound with the chemical formula C₃H₆S₂ . It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of sulfur atoms. This compound is used as an intermediate in organic synthesis and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl dithioacetate can be synthesized through the reaction of methyl acetate with hydrogen sulfide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:
CH₃COOCH₃+H₂S→CH₃C(SH)SCH₃+H₂O
Industrial Production Methods
In an industrial setting, methyl dithioacetate is produced using a continuous flow reactor where methyl acetate and hydrogen sulfide are introduced in a controlled manner. The reaction mixture is then passed through a series of distillation columns to purify the product. The process ensures high yield and purity of methyl dithioacetate.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl dithioacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organosulfur compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl dithioacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of methyl dithioacetate involves its reactivity with nucleophiles and electrophiles. The sulfur atoms in the compound can form strong bonds with various molecular targets, leading to the formation of new compounds. This reactivity is exploited in organic synthesis to create a wide range of products.
Vergleich Mit ähnlichen Verbindungen
Methyl dithioacetate is similar to other dithioesters such as ethyl dithioacetate and propyl dithioacetate. it is unique due to its specific reactivity and the types of products it can form. Similar compounds include:
- Ethyl dithioacetate
- Propyl dithioacetate
- Methyl monothioacetate
These compounds share similar chemical properties but differ in their reactivity and applications.
Eigenschaften
Molekularformel |
C3H6O2S2 |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
methyl 2,2-bis(sulfanyl)acetate |
InChI |
InChI=1S/C3H6O2S2/c1-5-2(4)3(6)7/h3,6-7H,1H3 |
InChI-Schlüssel |
ZDDGKXNSRNLVEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine](/img/structure/B15060610.png)
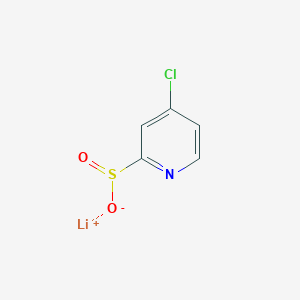
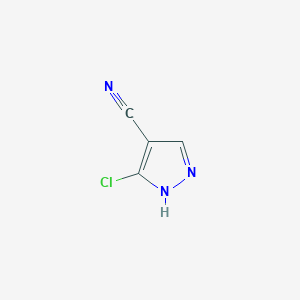
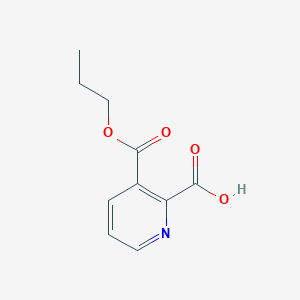
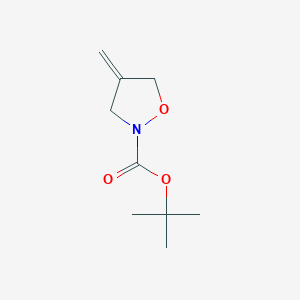
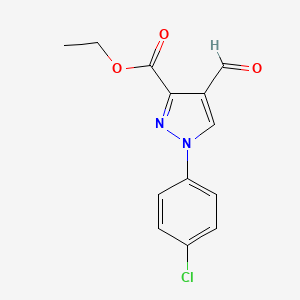
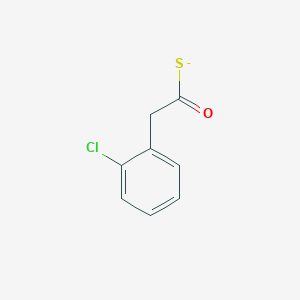
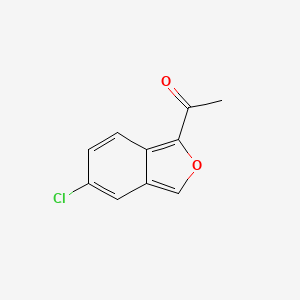
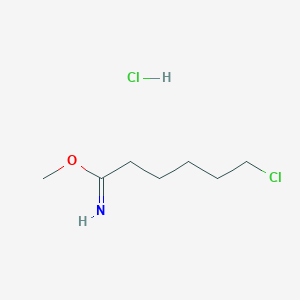
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
